molecular formula C18H25NO3S B7054250 N-(3,4-dimethylcyclohexyl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide

N-(3,4-dimethylcyclohexyl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide

Cat. No.: B7054250
M. Wt: 335.5 g/mol
InChI Key: SADXVDLZMJCWBI-UHFFFAOYSA-N
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Description

N-(3,4-dimethylcyclohexyl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide is a complex organic compound that belongs to the class of thiochromene derivatives. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with dimethyl groups and a thiochromene moiety with a carboxamide functional group. The presence of the sulfone group (1,1-dioxo) in the thiochromene ring adds to its chemical diversity and potential reactivity.

Properties

IUPAC Name

N-(3,4-dimethylcyclohexyl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c1-12-7-8-14(11-13(12)2)19-18(20)16-9-10-23(21,22)17-6-4-3-5-15(16)17/h3-6,12-14,16H,7-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADXVDLZMJCWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1C)NC(=O)C2CCS(=O)(=O)C3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylcyclohexyl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiochromene core, followed by the introduction of the cyclohexyl group and the carboxamide functionality. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification methods is optimized to ensure high yield and purity of the final product. Techniques such as crystallization, distillation, and chromatography are commonly employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylcyclohexyl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the carboxamide group under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

N-(3,4-dimethylcyclohexyl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylcyclohexyl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethylcyclohexyl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the cyclohexyl ring, dimethyl substitutions, and the thiochromene moiety with a sulfone group distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

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